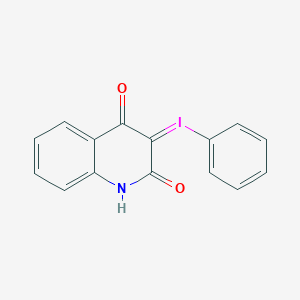
2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate, also known as PIFA, is an organic compound that has gained significant attention in scientific research due to its unique properties. PIFA is a versatile reagent that has been used in various chemical reactions and synthesis. In
Mecanismo De Acción
2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate is an oxidizing agent that can transfer an iodine atom to a substrate. The reaction mechanism involves the formation of a hypervalent iodine intermediate, which reacts with the substrate to form the desired product. The reaction is typically carried out in the presence of an acid catalyst, which helps to activate the 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate reagent.
Biochemical and Physiological Effects:
Due to its oxidizing properties, 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate has been used in the development of new drugs and therapies. 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate has been shown to have antibacterial and antifungal properties, and it has been used in the treatment of various diseases, including cancer and HIV. 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate has also been used in the modification of biomolecules, such as proteins and nucleic acids, which has potential applications in drug discovery and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate is its versatility as a reagent. 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate can be used in a wide range of chemical reactions, and it has been shown to be effective in the synthesis of complex organic molecules. 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate is also relatively easy to synthesize, and the yield of the compound is typically high.
One limitation of 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate is its potential toxicity. 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate is a strong oxidizing agent, and it can be hazardous if not handled properly. In addition, 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate can be expensive, which may limit its use in some laboratory settings.
Direcciones Futuras
There are several future directions for the use of 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate in scientific research. One area of interest is the development of new drugs and therapies based on the properties of 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate. Another area of interest is the modification of biomolecules using 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate, which has potential applications in drug discovery and development. Additionally, the use of 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate in the synthesis of complex organic molecules may lead to the development of new materials and technologies.
Métodos De Síntesis
The synthesis of 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate involves the reaction of 2-hydroxy-1,2-diphenylethanone with iodine and trifluoroacetic acid. The reaction yields a yellow solid that is purified by recrystallization. The yield of 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate is typically high, and the compound is stable under normal laboratory conditions.
Aplicaciones Científicas De Investigación
2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate has been used in various chemical reactions, including the oxidation of alcohols, the synthesis of lactams, and the preparation of heterocycles. 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate has also been used as a reagent in the synthesis of natural products and pharmaceuticals. In addition, 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate has been used in the functionalization of carbon-hydrogen bonds, which is a crucial step in the synthesis of complex organic molecules.
Propiedades
Número CAS |
86795-52-0 |
|---|---|
Nombre del producto |
2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate |
Fórmula molecular |
C15H10INO2 |
Peso molecular |
363.15 g/mol |
Nombre IUPAC |
3-(phenyl-λ3-iodanylidene)-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C15H10INO2/c18-14-11-8-4-5-9-12(11)17-15(19)13(14)16-10-6-2-1-3-7-10/h1-9H,(H,17,19) |
Clave InChI |
MZDNUTMSDUAJFZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)I=C2C(=O)C3=CC=CC=C3NC2=O |
SMILES canónico |
C1=CC=C(C=C1)I=C2C(=O)C3=CC=CC=C3NC2=O |
Otros números CAS |
68903-67-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



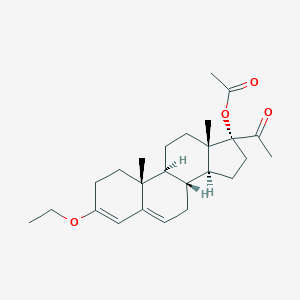
![(1R,2S,3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B113987.png)
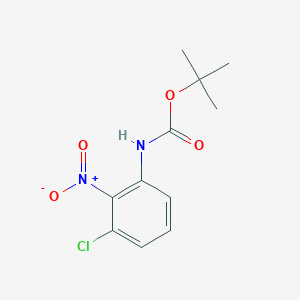

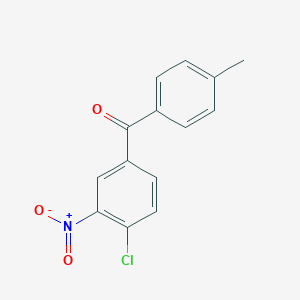
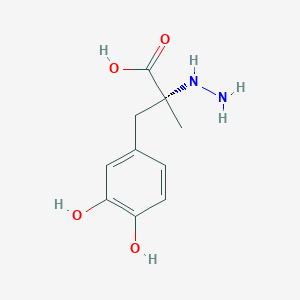



![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)

![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)

![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)